molecular formula C16H14INO2 B046373 ((4R,5R)-5-(4-Iodophenyl)-2-phenyl-4,5-dihydrooxazol-4-yl)methanol CAS No. 927689-68-7

((4R,5R)-5-(4-Iodophenyl)-2-phenyl-4,5-dihydrooxazol-4-yl)methanol

Cat. No. B046373
CAS RN: 927689-68-7
M. Wt: 379.19 g/mol
InChI Key: ZCFMVNLKICQFTI-HUUCEWRRSA-N
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Description

The compound ((4R,5R)-5-(4-Iodophenyl)-2-phenyl-4,5-dihydrooxazol-4-yl)methanol is a chemical with the CAS Number: 927689-68-7 . It has a molecular weight of 379.2 and its IUPAC name is (4R,5R)-5-(4-iodophenyl)-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl]methanol . The compound is typically stored at room temperature and appears as a white to yellow solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H14INO2/c17-13-8-6-11(7-9-13)15-14(10-19)18-16(20-15)12-4-2-1-3-5-12/h1-9,14-15,19H,10H2/t14-,15-/m1/s1 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a white to yellow solid at room temperature . It has a molecular weight of 379.2 .

Scientific Research Applications

Cancer Research: Induced Proximity Agents

Recent studies have shown the promise of using induced proximity agents in cancer therapy. The compound could potentially be designed to act as a dual-function molecule that targets cancer-promoting proteins for degradation. For instance, by binding to a transcriptional repressor like BCL6 and a transcriptional activator, it could reactivate apoptotic pathways in cancer cells .

Safety and Hazards

The compound has several hazard statements including H302, H315, H320, and H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific procedures if the compound is on the skin or in the eyes .

properties

IUPAC Name

[(4R,5R)-5-(4-iodophenyl)-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14INO2/c17-13-8-6-11(7-9-13)15-14(10-19)18-16(20-15)12-4-2-1-3-5-12/h1-9,14-15,19H,10H2/t14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCFMVNLKICQFTI-HUUCEWRRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(C(O2)C3=CC=C(C=C3)I)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=N[C@@H]([C@H](O2)C3=CC=C(C=C3)I)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40650725
Record name [(4R,5R)-5-(4-Iodophenyl)-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((4R,5R)-5-(4-Iodophenyl)-2-phenyl-4,5-dihydrooxazol-4-yl)methanol

CAS RN

927689-68-7
Record name [(4R,5R)-5-(4-Iodophenyl)-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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